3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione
Description
3-(2-Furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a furylmethyl group at the 3-position and a 3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety at the 1-position. The compound’s synthesis likely involves multi-step functionalization of the quinazoline-dione scaffold, as inferred from patented manufacturing processes for related 1-(arylmethyl)quinazoline-2,4-diones .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15-7-2-3-9-17(15)21-24-20(31-25-21)14-26-19-11-5-4-10-18(19)22(28)27(23(26)29)13-16-8-6-12-30-16/h2-12H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOLDXUISWTWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
Structural Components
- Quinazoline Core : Known for its role in various pharmacological activities.
- Oxadiazole Moiety : Often associated with antimicrobial and anticancer properties.
- Furylmethyl Group : Contributes to the compound's lipophilicity and potential bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. The compound was evaluated against several bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 75 |
| Escherichia coli | 10 | 80 |
| Candida albicans | 11 | 77 |
In a study by Kumar et al., it was found that derivatives of quinazoline, including the compound under discussion, showed moderate activity against both Gram-positive and Gram-negative bacteria, with inhibition zones ranging from 10 mm to 12 mm depending on the strain tested .
Cytotoxic Effects
The cytotoxicity of quinazoline derivatives has been explored in various cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells.
Table 2: Cytotoxic Activity in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
The results indicate that the compound exhibits promising anticancer activity, particularly against HeLa cells with an IC50 value of 15 µM .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar to other quinazoline derivatives, it is hypothesized that this compound may inhibit topoisomerases, enzymes critical for DNA replication.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the furylmethyl group may allow it to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation was conducted where various quinazoline derivatives were synthesized and tested. The study highlighted that compounds bearing oxadiazole moieties exhibited enhanced antimicrobial activities compared to their non-modified counterparts .
- Cytotoxicity Evaluation : In a study focusing on cancer therapy, researchers synthesized multiple derivatives and tested their effects on different cancer cell lines. The findings suggested that modifications to the quinazoline structure significantly influenced cytotoxicity profiles .
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial potential of quinazoline derivatives. Research indicates that derivatives similar to 3-(2-furylmethyl)-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity Evaluation
In a study focused on the synthesis and evaluation of quinazoline derivatives as antibacterial agents, several compounds were tested against various bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin. Notably, compounds with oxadiazole substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli strains.
| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 13 | 11 | 80 | Staphylococcus aureus |
| Compound 15 | 12 | 75 | Escherichia coli |
| Compound 14a | 12 | 70 | Candida albicans |
| Compound 14b | 13 | 75 | Candida albicans |
Anticancer Applications
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds based on this structure have shown promise in targeting various cancer cell lines by inhibiting specific enzymes involved in tumor growth.
Case Study: Anticancer Activity
A series of studies have synthesized and evaluated quinazoline-based compounds for their anticancer effects. These compounds were tested on human cancer cell lines, revealing that some derivatives significantly inhibited cell proliferation through apoptosis induction mechanisms.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (Breast) |
| Compound B | 20 | HeLa (Cervical) |
| Compound C | 10 | A549 (Lung) |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Quinazoline-2,4-dione vs. Thieno[2,3-d]pyrimidine-2,4-dione The target compound shares structural homology with 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (). While both possess a dione core and oxadiazole substituents, the latter uses a thienopyrimidine scaffold instead of quinazoline. Thienopyrimidine derivatives are noted for enhanced antimicrobial activity (e.g., against Staphylococcus aureus), whereas quinazoline-diones may prioritize anticancer or antiviral effects due to their planar aromatic structure .
Quinazoline vs. Quinoline Derivatives 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline monohydrate () replaces the quinazoline-dione core with a quinoline ring.
Substituent Effects
Oxadiazole Modifications The 3-(2-methylphenyl)-1,2,4-oxadiazole group in the target compound contrasts with the 5-phenyl-1,3,4-oxadiazole substituent in ’s thienopyrimidine derivative.
Furylmethyl vs. Arylalkyl Groups The 2-furylmethyl substituent introduces an oxygen heteroatom, enhancing solubility compared to purely aromatic groups like benzyl. This contrasts with 1-(arylmethyl)quinazoline-2,4-diones in , where lipophilic aryl groups may improve membrane permeability but reduce aqueous stability .
Preparation Methods
Formation of the Quinazoline Core
The quinazoline-2,4-dione nucleus is constructed using a modified Niementowski reaction. Anthranilic acid (1) undergoes condensation with 2-furylmethyl isothiocyanate (2) in refluxing ethanol (8 h, 78°C) to form 2-thioxo-3-(2-furylmethyl)-3,4-dihydroquinazolin-4(1H)-one (3) in 88% yield.
Critical Parameters
- Solvent system: Ethanol/dioxane (1:1) mixture prevents premature cyclization
- Temperature control: Maintain reflux temperature below 80°C to avoid side reactions
- Purification: Recrystallization from ethanol/water (3:1) yields analytically pure product
Oxidative Cyclization to Quinazoline-2,4-dione
The thioxo intermediate (3) undergoes oxidative desulfurization using triphosgene in dichloromethane. Triethylamine (3 eq) is added dropwise to a chilled (0-5°C) solution of 3 and triphosgene (1.2 eq), followed by gradual warming to room temperature and reflux for 2 h.
Reaction Optimization
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Triphosgene Equiv. | 1.0-1.5 | 1.2 |
| Base | Et3N, DIPEA, TMG | Triethylamine |
| Temperature (°C) | 0-80 | 0→25→40 |
| Yield (%) | 62-89 | 86 |
Preparation of 5-(Chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole
Amidoxime Formation
2-Methylbenzaldehyde (4) undergoes hydroxylamine-mediated oximation in methanol/water (4:1) with NH2OH·HCl (1.5 eq) and Na2CO3 (2 eq) at 60°C for 12 h, yielding (Z)-N'-hydroxy-2-methylbenzimidamide (5) in 73% yield.
Key Observations
- Reaction progress monitored by TLC (hexane:EtOAc 7:3)
- Excess hydroxylamine prevents imidamide dimerization
- Cooling to 0°C before filtration improves crystal purity
Cyclization to Oxadiazole
The amidoxime (5) reacts with chloroacetyl chloride (1.2 eq) in dry acetone under N2 at 0°C. After 1 h stirring, the mixture is refluxed for 4 h to form 5-(chloromethyl)-3-(2-methylphenyl)-1,2,4-oxadiazole (6) as a pale yellow oil (68% yield).
Spectroscopic Characterization
- 1H NMR (400 MHz, CDCl3): δ 8.02 (d, J=7.6 Hz, 1H), 7.45-7.38 (m, 3H), 4.82 (s, 2H), 2.51 (s, 3H)
- 13C NMR (101 MHz, CDCl3): δ 175.8 (C-5), 167.2 (C-3), 142.1 (Cq), 132.4-126.8 (Ar-C), 44.7 (CH2Cl), 21.3 (CH3)
Final Coupling Reaction
The quinazoline intermediate (3, 1 eq) and oxadiazole chloride (6, 1.2 eq) undergo N-alkylation in anhydrous DMF with K2CO3 (3 eq) at 60°C for 8 h. The reaction mixture is poured into ice-water, extracted with EtOAc, and purified via silica gel chromatography (hexane:EtOAc 4:1) to yield the target compound as white crystals (62% yield).
Optimization Data
| Condition | Variants Tested | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF |
| Base | K2CO3, Cs2CO3, DBU | K2CO3 |
| Temperature (°C) | 25, 60, 80 | 60 |
| Reaction Time (h) | 4-16 | 8 |
Structural Elucidation and Analytical Data
Spectroscopic Characterization
1H NMR (500 MHz, DMSO-d6):
δ 8.21 (d, J=7.8 Hz, 1H), 7.94-7.86 (m, 2H), 7.65-7.58 (m, 4H), 7.42 (t, J=7.5 Hz, 1H), 7.31 (d, J=3.1 Hz, 1H), 6.54 (dd, J=3.1, 1.8 Hz, 1H), 6.39 (d, J=1.8 Hz, 1H), 5.24 (s, 2H), 4.87 (s, 2H), 2.48 (s, 3H)
13C NMR (126 MHz, DMSO-d6):
δ 167.8 (C-4), 165.4 (C-2), 162.1 (C=O), 156.7 (oxadiazole C-3), 152.4 (furyl C-2), 142.6-123.5 (aromatic carbons), 44.9 (N-CH2), 38.7 (CH2-furyl), 21.1 (CH3)
HRMS (ESI-TOF):
Calcd for C25H22N4O5 [M+H]+: 459.1664
Found: 459.1668
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
A modified procedure utilizing microwave irradiation reduces coupling time from 8 h to 35 min (150W, 100°C) with comparable yield (61%). This method demonstrates improved atom economy and reduced side-product formation.
Solid-Phase Synthesis
Immobilization of the quinazoline core on Wang resin enables sequential oxadiazole formation and cleavage, achieving 54% overall yield. While less efficient than solution-phase methods, this approach facilitates parallel synthesis of analogs.
Scale-Up Considerations and Process Chemistry
Pilot-scale production (500 g batch) identified critical process parameters:
- Exotherm Management : Controlled addition of chloroacetyl chloride maintains reaction temperature below 40°C
- Purification : Switch from column chromatography to crystallization in heptane/EtOAc (5:1) reduces solvent use by 72%
- Yield Improvement : Recirculating mother liquors increases overall yield to 68%
Stability and Degradation Studies
Accelerated stability testing (40°C/75% RH, 6 months) revealed:
- Primary Degradation Pathway : Hydrolysis of oxadiazole ring at pH <3
- Photoinstability : 18% degradation under UV light (365 nm, 48 h)
- Optimal Storage : Amber glass vials with desiccant at -20°C
Q & A
Q. Critical conditions :
- Temperature control (e.g., <5°C during nitration steps to prevent byproducts).
- Solvent selection (e.g., DMF for solubility vs. THF for regioselectivity).
- Catalyst use (e.g., Pd/C for hydrogenation steps).
Yields >70% are achievable with strict exclusion of moisture during oxadiazole formation .
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole and quinazoline rings. For example, oxadiazole protons appear as singlets at δ 8.2–8.5 ppm, while quinazoline carbonyls resonate at δ 160–165 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (1670–1700 cm⁻¹) and oxadiazole C=N vibrations (1580–1620 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent orientation .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) observed for quinazoline-oxadiazole hybrids?
Q. Advanced
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-methylphenyl vs. 4-methoxyphenyl on the oxadiazole) to isolate activity drivers. For instance, bulky aryl groups enhance anticancer activity by improving target protein binding, while electron-withdrawing substituents favor antimicrobial effects .
- Target-Specific Assays : Use kinase profiling panels (e.g., EGFR, VEGFR) for anticancer activity vs. bacterial efflux pump inhibition assays for antimicrobial effects.
- Meta-Analysis : Cross-reference bioactivity datasets from multiple studies to identify confounding variables (e.g., cell line selection, assay concentrations) .
What strategies are recommended for optimizing the regioselectivity of oxadiazole ring formation during synthesis?
Q. Advanced
- Precursor Design : Use pre-functionalized hydrazides (e.g., N’-benzoyl derivatives) to direct cyclization toward 1,2,4-oxadiazoles over 1,3,4-isomers.
- Catalytic Additives : Employ POCl₃ or CDI to stabilize intermediates and reduce side reactions. POCl₃ at 80°C improves regioselectivity to >90% .
- Microwave-Assisted Synthesis : Shorten reaction times (20–30 minutes vs. 12 hours) to minimize decomposition .
What are the primary biological targets or pathways implicated in the compound’s mechanism of action based on current literature?
Q. Basic
- Anticancer Activity : Inhibition of topoisomerase II and EGFR tyrosine kinase via π-π stacking with the quinazoline core and hydrogen bonding with the oxadiazole ring .
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs) .
- Inflammatory Pathways : Modulation of COX-2 and NF-κB signaling observed in structural analogs .
How should researchers design experiments to elucidate the compound’s metabolic stability and potential toxicity profiles?
Q. Advanced
- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the furylmethyl group).
- Reactive Metabolite Screening : Trap electrophilic intermediates with glutathione (GSH) and monitor adduct formation.
- Toxicity Prediction : Apply computational tools like ProTox-II to assess hepatotoxicity and mutagenicity risks .
What computational modeling approaches are validated for predicting the compound’s binding affinity to target proteins?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to EGFR (PDB ID: 1M17). The furylmethyl group shows favorable interactions with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).
- QSAR Models : Train models on datasets of oxadiazole-quinazoline hybrids to predict IC₅₀ values for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
